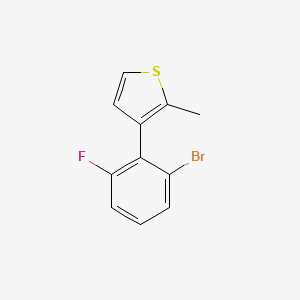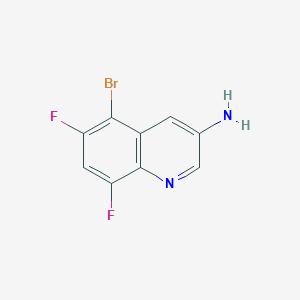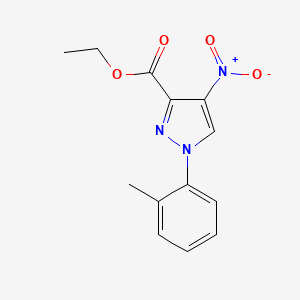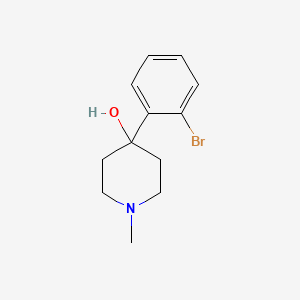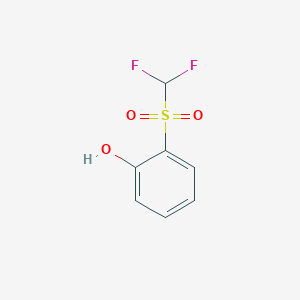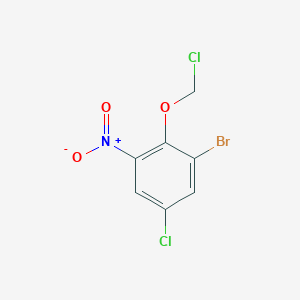
1-Bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. The synthetic route often includes:
Nitration: Introduction of the nitro group to the benzene ring.
Halogenation: Addition of bromine and chlorine atoms to specific positions on the benzene ring.
Methoxylation: Introduction of the chloromethoxy group.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, specific catalysts, and solvents.
Chemical Reactions Analysis
1-Bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common reagents and conditions include:
Nucleophiles: Such as sodium methoxide for substitution reactions.
Reducing Agents: Like palladium on carbon for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Scientific Research Applications
1-Bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in electron transfer reactions, while the halogen atoms can form halogen bonds with other molecules. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
1-Bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene can be compared with similar compounds such as:
1-Bromo-5-chloro-2-ethoxybenzene: Differing by the presence of an ethoxy group instead of a chloromethoxy group.
1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzene: Differing by the presence of a fluoro group and a methoxymethoxy group.
Properties
Molecular Formula |
C7H4BrCl2NO3 |
|---|---|
Molecular Weight |
300.92 g/mol |
IUPAC Name |
1-bromo-5-chloro-2-(chloromethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C7H4BrCl2NO3/c8-5-1-4(10)2-6(11(12)13)7(5)14-3-9/h1-2H,3H2 |
InChI Key |
XHDFZTIANKLQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



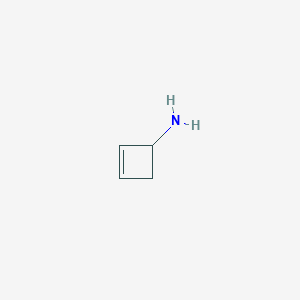
![{[2-(Bromomethyl)oxolan-2-yl]methyl}trimethylsilane](/img/structure/B13210681.png)
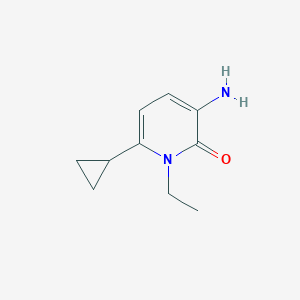
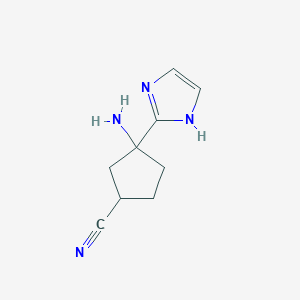
![4-[2-(Methylsulfanyl)acetyl]benzonitrile](/img/structure/B13210699.png)
amine](/img/structure/B13210708.png)
![N-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13210717.png)
